4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one: is a synthetic organic compound that belongs to the class of spirocyclic oxindoles These compounds are characterized by a unique spiro-fused ring system, which consists of an indole moiety fused to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by exposure to the Bartoli reaction using isopropenylmagnesium bromide. This process yields 7-bromo-4-(bromomethyl)-2-methylindole, which can then be further reacted to form the desired spirocyclic structure .
Industrial Production Methods: Industrial production of spirocyclic oxindoles, including 4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one, often employs continuous flow reactors. These reactors enable efficient and scalable synthesis by utilizing carbamoylation and imidation reactions under ultrasonic irradiation. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole moiety.
Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, spirocyclic derivatives, and oxidized or reduced forms of the parent compound .
Scientific Research Applications
4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and ability to interact with multiple targets simultaneously .
Comparison with Similar Compounds
4-Bromoindole: A simpler analog without the spirocyclic structure, used as a pharmaceutical intermediate and potential inhibitor of glycogen synthase kinase-3.
Spiro[indoline-succinimides]: Compounds with similar spirocyclic structures but different functional groups, used in medicinal chemistry and drug discovery.
Spiro[indole-pyrrolo-succinimides]: Another class of spirocyclic compounds with applications in the synthesis of biologically active molecules.
Uniqueness: 4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its specific spiro-fused ring system and the presence of a bromine atom, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its stability make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-bromospiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHSEFNKCTHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC=C3Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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